molecular formula C24H51O2P B14551134 Butyl didecylphosphinate CAS No. 62230-99-3

Butyl didecylphosphinate

Cat. No.: B14551134
CAS No.: 62230-99-3
M. Wt: 402.6 g/mol
InChI Key: MIRCZHNNGSWTFC-UHFFFAOYSA-N
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Description

Butyl didecylphosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl groups and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl didecylphosphinate typically involves the reaction of butylphosphinic acid with didecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl didecylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the butyl or didecyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl didecylphosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism of action of butyl didecylphosphinate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to key proteins or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Butylphosphinic acid
  • Didecylphosphinic acid
  • Butyl didecylphosphate

Uniqueness

Butyl didecylphosphinate is unique due to its specific combination of butyl and didecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new applications and mechanisms of action, further expanding its utility and importance.

Properties

CAS No.

62230-99-3

Molecular Formula

C24H51O2P

Molecular Weight

402.6 g/mol

IUPAC Name

1-[butoxy(decyl)phosphoryl]decane

InChI

InChI=1S/C24H51O2P/c1-4-7-10-12-14-16-18-20-23-27(25,26-22-9-6-3)24-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3

InChI Key

MIRCZHNNGSWTFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCP(=O)(CCCCCCCCCC)OCCCC

Origin of Product

United States

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